molecular formula C23H20ClN3O4S B2538582 5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole CAS No. 823829-48-7

5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole

Cat. No. B2538582
CAS RN: 823829-48-7
M. Wt: 469.94
InChI Key: KKXHDUFKRNTUMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole involves several key steps, starting with the formation of furan and thiophene derivatives. In one study, a series of novel furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases were synthesized using the Mannich reaction with triazole Schiff bases, various piperazine derivatives, and formaldehyde, resulting in good yields . Another research effort focused on synthesizing a series of compounds starting from 2-acetylfuran, which underwent Claisen Schmidt condensation with different aromatic aldehydes, followed by cyclization with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazoles. These intermediates were then subjected to Mannich's reaction with N-methyl piperazine to produce the desired products .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. Melting points, 1H NMR, 13C NMR, IR, and elemental analysis were employed to confirm the structures of the furan/thiophene and piperazine-containing triazole Mannich bases . Similarly, the novel derivatives synthesized in the second study were characterized by IR, 1H NMR, 13C-NMR, and Mass spectrometric data, ensuring the correct formation of the desired molecular structures .

Chemical Reactions Analysis

The reactivity of the oxazole scaffold, particularly at the 2-methylene position, was explored in a study where 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole was used as a starting material. The corresponding α-sulfonyl anion reacted with various alkyl halides to give monoalkylated, dialkylated, and cyclic products. Reductive desulfonylation was then optimized to afford desulfonylated products, demonstrating the versatility of the oxazole scaffold for synthetic elaboration .

Physical and Chemical Properties Analysis

The physical properties, such as melting points, were determined to characterize the synthesized compounds . The chemical properties, including reactivity and stability, were inferred from the successful synthesis and subsequent reactions. The biological activity of the synthesized compounds was also evaluated, with several compounds exhibiting significant in vitro and in vivo fungicidal activity against test plant fungi. Some compounds also showed herbicidal activity and kinase inhibitory activity, although insecticidal activity was found to be poor . The antidepressant and antianxiety activities of the synthesized compounds were investigated using behavioral tests on albino mice, with some compounds showing promising results .

Scientific Research Applications

Design and Synthesis

Novel derivatives of piperazine compounds have been synthesized for pharmacological evaluation. One study detailed the creation of a series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds. These were synthesized starting from 2-acetylfuran, which upon various reactions, including Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, resulted in the formation of targeted oxazole derivatives. The compounds showed potential antidepressant and antianxiety activities, suggesting their relevance in neuropsychiatric disorder treatment research (J. Kumar et al., 2017).

Pharmacological Evaluation

Another study focused on synthesizing azole derivatives, including triazole compounds, starting from furan-2-carbohydrazide. These compounds were then evaluated for their antimicrobial activities, showcasing the versatility of such molecular frameworks in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Antifungal and Anticancer Potential

Research into 1,2,4-triazole derivatives highlighted their synthesis and antimicrobial activities, with some compounds demonstrating good or moderate activities against various test microorganisms. This indicates the potential of these derivatives in addressing microbial resistance challenges (H. Bektaş et al., 2007). Furthermore, the synthesis of novel thioxothiazolidin-4-one derivatives and their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors have been explored, suggesting applications in cancer therapy research (S. Chandrappa et al., 2010).

properties

IUPAC Name

4-(benzenesulfonyl)-5-[4-(3-chlorophenyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c24-17-6-4-7-18(16-17)26-11-13-27(14-12-26)23-22(25-21(31-23)20-10-5-15-30-20)32(28,29)19-8-2-1-3-9-19/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXHDUFKRNTUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole

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